Meldonium; MET-88; Quaterin

Description

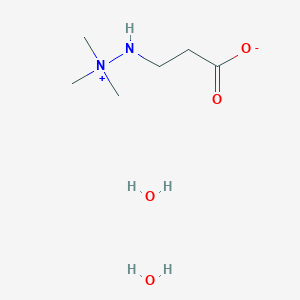

Structure

3D Structure of Parent

Properties

CAS No. |

86426-17-7 |

|---|---|

Molecular Formula |

C6H16N2O3 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-[(trimethylazaniumyl)amino]propanoate;hydrate |

InChI |

InChI=1S/C6H14N2O2.H2O/c1-8(2,3)7-5-4-6(9)10;/h7H,4-5H2,1-3H3;1H2 |

InChI Key |

WVYGCKFMBOZNRT-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)NCCC(=O)[O-].O |

Appearance |

Assay:≥98%A crystalline solid |

Pictograms |

Irritant |

Synonyms |

3-(2,2,2-trimethylhydrazine)propionate 3-(2,2,2-trimethylhydrazinium)propionate 3-TMHP meldonium MET-88 mildronat mildronate mindronate N-trimethylhydrazine-3-propionate Q-4224-IOS Quaterin trimethylhydraziniumpropionate Vasonat |

Origin of Product |

United States |

Chemical and Structural Research Perspectives on Mildronate Dihydrate

Structural Activity Relationships of Mildronate (B1676175) Dihydrate and its Analogues

Comparative Structural Analysis with L-Carnitine and Gamma-Butyrobetaine

Mildronate is structurally related to L-carnitine and its biological precursor, gamma-butyrobetaine (GBB) tandfonline.comtandfonline.comresearchgate.net. A key structural distinction in mildronate is the replacement of the γ-carbon of GBB with a nitrogen atom tandfonline.comtandfonline.comresearchgate.net. This specific chemical modification is significant as it prevents the enzymatic hydroxylation of the molecule normally carried out by γ-butyrobetaine hydroxylase (BBOX), an enzyme involved in L-carnitine biosynthesis tandfonline.comtandfonline.comresearchgate.netbiocrick.commdpi.com.

Despite this difference, the bound conformation of mildronate exhibits a close resemblance to L-carnitine. A notable distinction lies in the orientation of the trimethylammonium group, which in the mildronate molecule is exposed to the solvent when interacting with proteins such as carnitine acetyltransferase (CrAT) tandfonline.comtandfonline.com. Studies have shown that mildronate acts as a competitive inhibitor of CrAT by binding to the carnitine binding site tandfonline.comtandfonline.com. Furthermore, the structures of mildronate's monohydrate and anhydrous forms also demonstrate similarities to carnitine and its derivatives sciendo.com. However, at a larger scale, the arrangement of molecules differs: in mildronate chains, molecules are perpendicular to their neighbors, whereas in carnitine, a parallel arrangement is observed sciendo.com.

Influence of Zwitterionic Character on Molecular Interactions

Mildronate exists as a zwitterion, or inner salt, characterized by a net neutral charge despite containing both positive and negative charges within the same molecule ontosight.aimdpi.comresearchgate.net. Specifically, the trimethylhydrazinium group carries a positive charge, while the propionate (B1217596) (or carboxyethyl) group is negatively charged ontosight.aimdpi.comresearchgate.net. This zwitterionic nature contributes to its water solubility mdpi.comresearchgate.net.

In its crystalline form, mildronate adopts this zwitterionic configuration iucr.org. The distribution of electrostatic potential on the Hirshfeld surface of the zwitterion reveals that only a small area surrounding the carboxyl oxygen atoms is negatively charged, with the remaining surface exhibiting a positive electrostatic potential iucr.org. This charge distribution makes the negatively charged area attractive for anions, and the N-H group of the hydrazine (B178648) fragment can act as an electrostatically enhanced hydrogen bond donor iucr.org. Within the solid state, metal ions and mildronate zwitterions arrange into infinite layers through electrostatic interactions and hydrogen-bonded networks. These layers are subsequently connected into a three-dimensional structure via electrostatic attraction between halide ions and the positively charged trimethylhydrazinium groups biocrick.comiucr.org.

Solid-State Chemistry and Hydrate Form Research of Mildronate Dihydrate

Mildronate dihydrate exhibits distinct solid-state properties, particularly concerning its dehydration behavior and the factors influencing these transformations.

Dehydration Kinetics of Mildronate Dihydrate

The dehydration of mildronate dihydrate typically occurs in a single step, leading directly to its anhydrous form, without the formation of a stable intermediate monohydrate rsc.orgrsc.orgnih.govlu.lv. This single-step process is a notable characteristic, as many other hydrates undergo dehydration in multiple steps, often involving an intermediate monohydrate phase nih.gov. The presence of relatively large channels within the dihydrate crystal structure is suggested to facilitate the simultaneous loss of all water molecules, contributing to this one-step dehydration mechanism nih.gov.

Thermal analysis studies, conducted in both isothermal and non-isothermal modes, have been used to investigate the dehydration kinetics of mildronate dihydrate rsc.orgebi.ac.uknih.gov. While comparable kinetic parameters can be obtained from both modes, the dehydration activation energy values derived from non-isothermal experiments tend to vary with the conversion degree, reflecting differences in the rate-limiting step energy at higher temperatures ebi.ac.uknih.gov. The experimentally observed anhydrous phase is thermodynamically more stable than a hypothetical dihydrate structure devoid of water molecules rsc.orgrsc.org. Mildronate dihydrate can initiate dehydration at temperatures as low as 40–45 °C google.com.

Structural Transformations During Mildronate Dihydrate Dehydration

The direct, single-step transformation of mildronate dihydrate to its anhydrous form is underpinned by the structural similarities between the two phases rsc.orgrsc.orglu.lv. The molecular packing in the dihydrate and anhydrous crystal structures is remarkably similar, allowing for direct conversion rsc.org.

The crystal structure of mildronate dihydrate belongs to the monoclinic space group P21/c sciendo.com. Upon dehydration, the anhydrous form crystallizes in the monoclinic space group P21/n sciendo.com. While a monohydrate form can be obtained under specific conditions (e.g., from the anhydrous form at 21% relative humidity and 75 °C), it crystallizes in a triclinic space group (P1) sciendo.com, but it is not typically observed as a stable intermediate during the dihydrate's dehydration pathway. The dihydrate structure contains water molecules situated in structural channels, which become empty channels in the anhydrous phase following dehydration rsc.org. During dehydration, techniques such as powder X-ray diffraction and solid-state nuclear magnetic resonance may show broader peaks, indicative of some disorder in the resulting anhydrous form researchgate.netnih.gov.

A summary of the crystalline forms and their respective space groups is presented in the following table:

| Crystalline Form | Space Group | Crystal System |

| Mildronate Dihydrate | P21/c | Monoclinic |

| Mildronate Monohydrate | P1 | Triclinic |

| Mildronate Anhydrous | P21/n | Monoclinic |

Factors Influencing Mildronate Dihydrate Dehydration Processes (e.g., Particle Size, Sample History, Relative Humidity)

Several factors significantly influence the dehydration kinetics and mechanism of mildronate dihydrate.

Sample History and Preparation: The method of sample preparation and its storage conditions can affect the observed dehydration kinetics ebi.ac.uknih.gov.

Relative Humidity (RH): Mildronate dihydrate is stable within a relative humidity range of 6% to 50% at 25 °C . Dehydration primarily occurs at 0% relative humidity, yielding the anhydrous phase . Conversely, the anhydrous phase can rapidly rehydrate back to the dihydrate form at higher humidity levels . Mildronate is notably hygroscopic, with exposure to high humidity (e.g., 100% RH for 24 hours) leading to significant water absorption (a 10% mass increase) and transformation into a syrup google.com. This high hygroscopicity contributes to the instability of the anhydrous form, which can rapidly become colored and develop an odor google.com.

Biochemical and Molecular Mechanisms of Action of Mildronate Dihydrate

Modulation of Carnitine Biosynthesis and Cellular Transport

Mildronate (B1676175) dihydrate exerts its primary effects by interfering with the metabolic pathways involving L-carnitine. This interference occurs through the inhibition of key enzymes and transporters responsible for carnitine synthesis and cellular uptake.

Inhibition of Gamma-Butyrobetaine Hydroxylase (BBOX1) by Mildronate Dihydrate

A central mechanism of action for Mildronate dihydrate is the competitive inhibition of gamma-butyrobetaine hydroxylase (BBOX1), also known as gamma-butyrobetaine dioxygenase. wikipedia.orgpatsnap.commdpi.comijbcp.comnih.gov BBOX1 is a crucial enzyme in the final step of L-carnitine biosynthesis, catalyzing the hydroxylation of gamma-butyrobetaine (GBB) to L-carnitine. patsnap.commdpi.comijbcp.comnih.govresearchgate.net Mildronate dihydrate is a structural analogue of GBB, allowing it to bind to the substrate pocket of BBOX1 and act as an alternative substrate, thereby competitively inhibiting the enzyme's activity. wikipedia.org Studies have reported IC₅₀ values for Mildronate dihydrate against human recombinant BBOX ranging from 34 to 62 μM. medchemexpress.com This inhibition effectively reduces the endogenous production of L-carnitine. wikipedia.orgpatsnap.commdpi.comijbcp.com

Competitive Inhibition of Organic Cation Transporter 2 (OCTN2) by Mildronate Dihydrate

In addition to inhibiting carnitine biosynthesis, Mildronate dihydrate also acts as a competitive inhibitor of the organic cation transporter 2 (OCTN2), also known as SLC22A5. nih.govncats.ioresearchgate.net OCTN2 is a sodium-coupled carnitine transporter responsible for the reabsorption of carnitine in the kidneys and its uptake into various tissues. nih.govncats.io By inhibiting OCTN2, Mildronate dihydrate reduces the cellular uptake and reabsorption of L-carnitine, further contributing to decreased intracellular carnitine levels. nih.govncats.io The EC₅₀ value for Mildronate dihydrate against human OCTN2 has been reported as 21 μM. medchemexpress.com This dual inhibitory action on both synthesis and transport pathways significantly impacts cellular carnitine homeostasis. ncats.ioresearchgate.net

Resultant Effects on Endogenous Carnitine Levels and Gamma-Butyrobetaine Accumulation

The inhibition of BBOX1 and OCTN2 by Mildronate dihydrate leads to a significant decrease in the levels of L-carnitine in plasma and tissues. wikipedia.orgresearchgate.netncats.ionih.govmildronate.com This reduction in carnitine availability is a key outcome of Mildronate dihydrate's action. Consequently, the substrate of BBOX1, gamma-butyrobetaine (GBB), accumulates. wikipedia.orgresearchgate.netmildronate.com Experimental studies in rats have shown a significant increase in GBB concentration in plasma, brain, and heart tissues following Mildronate administration, correlating with a decrease in carnitine concentration. researchgate.net For instance, a study reported about a 5-fold increase in GBB contents in plasma and brain and a 7-fold increase in the heart after long-term treatment with Mildronate. researchgate.net This shift in the GBB/carnitine ratio is a characteristic biochemical effect of Mildronate dihydrate.

Data Table: Effects of Mildronate on Carnitine and Gamma-Butyrobetaine Levels in Rats

| Compound | Tissue/Fluid | Change after Mildronate Treatment | Fold Change (approx.) | Reference |

| L-Carnitine | Plasma | Decrease | 6–18 fold decrease | nih.gov |

| L-Carnitine | Heart | Decrease | Not specified | wikipedia.orgresearchgate.net |

| L-Carnitine | Brain | Decrease | Not specified | researchgate.net |

| Gamma-Butyrobetaine | Plasma | Increase | 5-fold increase | researchgate.net |

| Gamma-Butyrobetaine | Brain | Increase | 5-fold increase | researchgate.net |

| Gamma-Butyrobetaine | Heart | Increase | 7-fold increase | researchgate.net |

Reprogramming of Cellular Energy Metabolism Pathways

The reduction in intracellular carnitine levels induced by Mildronate dihydrate has a profound impact on cellular energy metabolism, primarily by altering the balance between fatty acid oxidation and glucose oxidation.

Shift from Fatty Acid Beta-Oxidation to Glucose Oxidation

L-carnitine is essential for the transport of long-chain fatty acids from the cytosol into the mitochondria, where they undergo beta-oxidation to generate ATP. wikipedia.orgpatsnap.comwileymicrositebuilder.com By decreasing carnitine levels, Mildronate dihydrate inhibits the transport and subsequent beta-oxidation of long-chain fatty acids in the mitochondria. wikipedia.orgpatsnap.commildronate.comwileymicrositebuilder.com This inhibition of fatty acid oxidation leads to a compensatory increase in glucose utilization for energy production. wikipedia.orgpatsnap.comncats.ionih.govmildronate.comwileymicrositebuilder.com Glucose oxidation is considered more oxygen-efficient than fatty acid oxidation, meaning it produces more ATP per molecule of oxygen consumed. patsnap.comwileymicrositebuilder.com This metabolic shift is particularly beneficial under ischemic or hypoxic conditions, where oxygen supply is limited. wikipedia.orgpatsnap.commildronate.comnih.gov The increased reliance on glucose metabolism helps maintain ATP production and reduces the accumulation of potentially cytotoxic intermediate products of fatty acid oxidation, such as acylcarnitines. wikipedia.orgpatsnap.commildronate.comwileymicrositebuilder.com

Direct Stimulation of Glycolysis and ATP Production

Mildronate dihydrate's impact on energy metabolism extends to the direct stimulation of glycolysis. By inhibiting fatty acid oxidation and reducing carnitine levels, the cell's energy production pathways are redirected. This redirection favors glucose metabolism, particularly under ischemic or hypoxic conditions where oxygen availability is limited. mildronate.comwikipedia.orgpatsnap.comnih.gov Glucose oxidation via glycolysis is a more oxygen-efficient process for ATP generation compared to the complete beta-oxidation of fatty acids followed by oxidative phosphorylation. patsnap.com This metabolic shift helps maintain ATP production and energy homeostasis in cells experiencing oxygen deprivation. mildronate.comhpra.ie

Research suggests that mildronate can promote glycolysis and pyruvate (B1213749) metabolism, leading to increased ATP production. researchgate.netnih.gov This effect is linked to its interaction with key glycolytic enzymes. researchgate.netnih.gov

Interaction with Phosphoglycerate Kinase 1

Recent studies indicate that mildronate dihydrate can directly interact with Phosphoglycerate Kinase 1 (PGK1). researchgate.netnih.gov PGK1 is a crucial enzyme in the glycolytic pathway, catalyzing the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, generating ATP and 3-phosphoglycerate. imrpress.com This interaction with PGK1 is proposed as a mechanism by which mildronate promotes glycolysis and enhances ATP production. researchgate.netnih.gov

Studies using techniques such as human protein microarray and mass spectrometry have identified PGK1 as a critical target of mildronate. nih.gov Further analysis, including molecular docking, suggests that mildronate may bind to specific regions of the PGK1 enzyme, potentially influencing its activity. nih.gov This direct interaction contributes to the observed metabolic effects of mildronate, particularly its ability to optimize energy metabolism under challenging conditions like hypoxia. nih.govresearchgate.net

Impact on Long-Chain Acylcarnitines and Trimethylamine-N-oxide Levels

The inhibition of carnitine biosynthesis and fatty acid transport by mildronate dihydrate leads to a decrease in the levels of long-chain acylcarnitines. ncats.iowikipedia.orgresearchgate.netresearchgate.netncats.io Long-chain acylcarnitines are intermediate products of fatty acid metabolism that can accumulate under conditions of impaired fatty acid oxidation, particularly during ischemia. mildronate.comwikipedia.orgpatsnap.comresearchgate.net Elevated levels of these compounds are considered cytotoxic and have been implicated in various cellular dysfunctions, including mitochondrial damage and the induction of apoptosis. mildronate.comnih.govpatsnap.comresearchgate.net By reducing the formation and accumulation of these potentially harmful metabolites, mildronate helps protect cells from their adverse effects. mildronate.comnih.govpatsnap.comresearchgate.net

Furthermore, mildronate has been shown to impact the levels of trimethylamine-N-oxide (TMAO). ncats.ioresearchgate.netresearchgate.netresearchgate.netncats.io TMAO is a metabolite produced from the gut microbiota-dependent metabolism of dietary choline, phosphatidylcholine, and L-carnitine. nih.govresearchgate.net Elevated TMAO levels have been associated with an increased risk of cardiovascular diseases. nih.govresearchgate.net Studies have indicated that mildronate treatment can decrease the concentrations of TMAO. ncats.ioresearchgate.netresearchgate.netresearchgate.netncats.io This reduction in TMAO levels may contribute to the cardioprotective effects observed with mildronate. researchgate.net

Here is a data table summarizing the impact of mildronate on carnitine-related metabolites:

| Metabolite | Effect of Mildronate Treatment | Notes | Source(s) |

| L-Carnitine | Decreased levels | Due to inhibition of biosynthesis and reabsorption. | ncats.ioresearchgate.netresearchgate.netresearchgate.net |

| Long-Chain Acylcarnitines | Decreased levels | Prevents accumulation of cytotoxic intermediates. | ncats.iowikipedia.orgresearchgate.netresearchgate.net |

| Trimethylamine-N-oxide (TMAO) | Decreased levels | Potential contribution to cardioprotective effects. | ncats.ioresearchgate.netresearchgate.netresearchgate.net |

| Gamma-Butyrobetaine (GBB) | Increased levels | Precursor of carnitine, accumulates due to BBOX1 inhibition. | mildronate.comresearchgate.net |

Interactive Data Table: Impact of Mildronate on Carnitine-Related Metabolites

Other Identified Molecular and Cellular Interactions

In addition to its primary effects on carnitine metabolism, mildronate dihydrate exhibits other molecular and cellular interactions that contribute to its therapeutic effects. These include influencing nitric oxide production, providing protection against oxidative stress, and mediating anti-apoptotic effects.

Stimulation of Nitric Oxide Production in Vascular Endothelium

Mildronate dihydrate has been shown to stimulate the production of nitric oxide (NO) in the vascular endothelium. wikipedia.orgpatsnap.compatsnap.comnih.govnih.govresearchgate.netevitachem.comchemsrc.com NO is a crucial signaling molecule that plays a significant role in regulating vascular tone, blood flow, and platelet aggregation. patsnap.com Increased NO bioavailability leads to vasodilation, which can improve blood supply to tissues, particularly under ischemic conditions. patsnap.com

The mechanism by which mildronate stimulates NO production is not fully elucidated but is hypothesized to involve the modification of gamma-butyrobetaine (GBB) and its ester pools. nih.govresearchgate.net It is suggested that mildronate may increase the formation of GBB esters, which are considered potent cholinomimetics. nih.govresearchgate.net These GBB esters may activate endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO synthesis in the endothelium, potentially via acetylcholine (B1216132) receptors or specific GBB ester receptors. nih.govresearchgate.net This NO-mediated vasodilation contributes to the anti-ischemic properties of mildronate. patsnap.comnih.govresearchgate.net

Protection Against Oxidative Stress and Reactive Oxygen Species

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a significant contributor to cellular damage in various pathological conditions, including ischemia. eco-vector.com Mildronate dihydrate has demonstrated protective effects against oxidative stress and the generation of ROS. ncats.ioresearchgate.netresearchgate.netnih.goveco-vector.com

Here is a data table illustrating the effect of mildronate on hydrogen peroxide production in isolated mouse liver mitochondria:

| Compound Added | IC50/EC50 for H2O2 Production Reduction (µM) | Notes | Source(s) |

| Trimethylhydrazinium propionate (B1217596) (TMHP/Meldonium) | 153 ± 11 µM | Significant reduction in H2O2 production. | eco-vector.com |

| EMHPS (Ethylmethylhydroxypyridine succinate) | 186 ± 6 µM | Less effect compared to TMHP. | eco-vector.com |

| Complex of TMHP and EMHPS | 96 ± 10 µM | Greatest suppression of peroxide production. | eco-vector.com |

Interactive Data Table: Effect of Mildronate and Related Compounds on Mitochondrial Hydrogen Peroxide Production

Mechanisms of Anti-Apoptotic Effects

Mildronate dihydrate has demonstrated anti-apoptotic effects, protecting cells from programmed cell death induced by various stressors, particularly ischemia and oxidative stress. ncats.iopatsnap.compatsnap.comresearchgate.netnih.govnih.govnih.govbiolifesas.orgresearchgate.net Apoptosis plays a significant role in tissue injury following ischemic events. patsnap.comeco-vector.com

The anti-apoptotic mechanisms of mildronate are likely multifaceted. The reduction in the accumulation of cytotoxic long-chain acylcarnitines, a direct consequence of its effect on carnitine metabolism, contributes to preventing cellular damage that can trigger apoptosis. patsnap.com Furthermore, the protective effects against oxidative stress also play a role, as ROS can activate pro-apoptotic pathways. eco-vector.com

Studies have shown that mildronate can influence the expression and activity of key proteins involved in the apoptotic cascade, such as caspases. nih.govnih.govbiolifesas.orgresearchgate.netnih.gov For instance, research in models of neurotoxicity has indicated that mildronate can normalize the increase in caspase-3 expression, a key executioner caspase in apoptosis. nih.govnih.govbiolifesas.orgresearchgate.netnih.gov Mildronate may also help maintain mitochondrial function and membrane potential, which are critical for cell survival and are often disrupted during apoptosis. patsnap.comnih.govcore.ac.uknih.govresearchgate.netnih.gov By preserving mitochondrial integrity and regulating apoptotic signaling molecules, mildronate contributes to protecting cells from undergoing programmed cell death. patsnap.comnih.govcore.ac.uknih.govresearchgate.netnih.gov

Here is a data table showing the effect of mildronate on caspase-3 expression in a neurotoxicity model:

| Treatment Group | Caspase-3 Expression Level (Relative to Control) | Notes | Source(s) |

| Control | Baseline | Normal expression level. | nih.govnih.govnih.gov |

| Azidothymidine (AZT) Neurotoxicity Model | Increased | AZT induces an increase in caspase-3 expression. | nih.govnih.govnih.gov |

| AZT + Mildronate | Normalized (closer to control) | Mildronate treatment reduces the AZT-induced increase in caspase-3. | nih.govnih.govnih.gov |

Interactive Data Table: Effect of Mildronate on Caspase-3 Expression in a Neurotoxicity Model

Cellular and Preclinical Biological Effects of Mildronate Dihydrate

Cardioprotective Research in Preclinical Models

Evidence for Pharmacological Preconditioning Effects

Pharmacological preconditioning refers to the use of pharmaceutical agents to induce a state of increased resistance to subsequent, more severe ischemic insults. Preclinical evidence suggests that Mildronate (B1676175) may act as an agent of pharmacological preconditioning. This is based on the observation that treatment with Mildronate appears to prepare cellular metabolism and membrane structures, enhancing their ability to withstand ischemic stress conditions nih.govresearchgate.netrrmedicine.ru. The proposed mechanism involves the modulation of myocardial energy metabolism, shifting the reliance from fatty acid oxidation to glucose oxidation, which requires less oxygen nih.govresearchgate.net. This metabolic shift is considered favorable under ischemic conditions and contributes to the observed protective effects, aligning with the concept of pharmacological preconditioning nih.govresearchgate.net.

Prevention of Mitochondrial Injury in Cardiac Tissues

Investigations in preclinical models have demonstrated the ability of meldonium to protect against mitochondrial injury in cardiac tissues, particularly in the context of ischemia-reperfusion. Studies in rats with pulmonary hypertension-induced right ventricular failure and mice with inflammation-induced left ventricular dysfunction showed that meldonium treatment prevented the development of ventricular dysfunction and improved mitochondrial function nih.govsemanticscholar.org. In these models, a decrease in mitochondrial fatty acid oxidation and a concomitant increase in pyruvate (B1213749) metabolism were noted in cardiac fibers. Meldonium treatment was observed to restore mitochondrial bioenergetics in both models nih.govsemanticscholar.org. Furthermore, meldonium treatment has been shown to decrease reactive oxygen species (ROS) production in mitochondria, which may contribute to a reduction in cardiac injury researchgate.net. The mechanism is linked to the activation of the PPARδ/PGC1α pathway researchgate.net. During anoxia-reoxygenation, meldonium prevented the burst of H2O2 production, suggesting protection of cardiac mitochondrial function against ischemia-reperfusion-induced injury nih.gov.

Other Preclinical Biological System Investigations

Beyond its effects on cardiac tissue, preclinical studies have also investigated the impact of Mildronate dihydrate on other biological systems, including ocular tissue and specific cell lines.

Effects on Ocular Tissue Metabolism and Intraocular Pressure Regulation

Mildronate dihydrate has been investigated for its potential effects on ocular tissue metabolism and its role in regulating intraocular pressure (IOP). Preclinical studies involving topical application of meldonium eye drops in normotensive rats have shown a dose-dependent decrease in IOP mdpi.comnih.govmdpi.comgoogle.com. Specifically, a study observed a significant reduction in IOP, with a 1% concentration resulting in a 25% decrease and a 2% concentration leading to a 32% decrease, both effects lasting up to 2 hours nih.gov. The mechanism for this IOP reduction is suggested to involve the inhibition of cell motility in trabecular meshwork cells, which are crucial for maintaining IOP through aqueous humor filtration mdpi.comnih.govmdpi.comresearchgate.netmdpi.com. While the enhancement of nitric oxide (NO) production and vasodilation may also contribute to lowering IOP, the depression of carnitine production and inhibition of cell motility, potentially leading to a morphological rearrangement of the trabecular meshwork, are also considered contributing factors mdpi.com.

The following table summarizes the observed effects of topical meldonium eye drops on intraocular pressure in normotensive rats:

| Concentration | IOP Reduction (%) | Duration of Effect |

| 1% | 25 | Up to 2 hours |

| 2% | 32 | Up to 2 hours |

Modulation of Cell Motility and Wound Healing in Specific Cell Lines

Preclinical research has explored the effects of meldonium on cell motility and wound healing, particularly in the context of ocular cells. Studies using human trabecular meshwork (TM) cells and scleral fibroblasts in vitro have shown that meldonium inhibits cell motility mdpi.comnih.govresearchgate.netmdpi.com. In a wound-healing assay using human TM cells, meldonium treatment decreased cell motility, and this correlated with an enhanced expression of vinculin, a protein localized in focal adhesion plaques mdpi.comnih.govresearchgate.net. Inhibition of motility was also observed in scleral fibroblasts in vitro mdpi.comnih.govresearchgate.net. These findings suggest that meldonium may have implications for processes involving cell migration and wound healing in ocular tissues, potentially relevant in conditions like glaucoma where scarring can impact surgical outcomes mdpi.comnih.govmdpi.com. The inhibitory effect on cell motility might be linked to cytoskeletal changes and potentially a metabolic decrease due to the depression of mitochondrial activity and inhibition of carnitine transporter OCTN2 expressed by ocular epithelial cells mdpi.commdpi.com.

Synthesis and Analytical Methodologies for Mildronate Dihydrate Research

Chemical Synthesis Methodologies of Mildronate (B1676175) Dihydrate

The synthesis of Mildronate dihydrate involves several chemical reactions, often starting from precursor compounds. evitachem.com A method for preparing Mildronate dihydrate involves the removal of carbomethoxy groups through hydrolysis using a strongly alkaline anion resin. google.compatsnap.comgoogle.com This approach aims to minimize the generation of excessive anions or other impurities, contributing to a high-quality product with good clarity and high yield, suitable for injection grade. google.compatsnap.com

Hydrolysis via Strong Basic Anion Resins

Hydrolysis via a strongly basic anion resin is a key step in certain Mildronate dihydrate preparation methods. google.compatsnap.comgoogle.com This process involves using the resin to remove carbomethoxy groups, which helps in avoiding the formation of unwanted anions and impurities. google.compatsnap.com The use of a strong basic anion resin in a resin column is described, with the resin being activated and heated to a specific temperature range, such as 40°C-45°C. google.compatsnap.com An aqueous solution of a precursor, such as a methyl propionate (B1217596) salt, is passed through the resin column, and the column liquid is circulated until the hydrolysis reaction is complete, as monitored by techniques like HPLC. patsnap.com The combined column liquids are then concentrated under reduced pressure to obtain the hydrolyzed solution. patsnap.com

Precursor Compounds and Reaction Conditions

The synthesis of Mildronate dihydrate can involve precursor compounds such as 3-(2,2,2-trimethylhydrazino) methyl propionate sulfate (B86663) or chloride salt. patsnap.com These precursors are dissolved in purified water, and the reaction with the strong basic anion resin is carried out at controlled temperatures, typically ranging from 35°C to 50°C, depending on the specific embodiment of the method. patsnap.com The weight ratio of the methyl propionate salt precursor to purified water and to the strongly basic anion resin are specified in some methods, for instance, a 1:10 ratio for the precursor to water and a 1:30 ratio for the precursor to the resin. google.com

Purification and Quality Control Considerations in Synthesis

Purification and quality control are critical in the synthesis of Mildronate dihydrate to ensure a high-quality product, especially for pharmaceutical applications. Methods often include steps to remove impurities generated during the synthesis process. For example, the use of a strong basic anion resin for hydrolysis is specifically aimed at avoiding the generation of excessive anions or other impurities. google.compatsnap.com After hydrolysis and concentration, further purification steps are employed, such as adding ethanol (B145695) to the residue, heating to dissolve, and then adding dehydrated alcohol to control moisture content. google.com Activated carbon filtration is also used to remove impurities before crystallization. google.com Crystallization is typically carried out by stirring and cooling, followed by filtration and vacuum drying at a controlled temperature range (e.g., 35°C-40°C) to obtain the final Mildronate dihydrate product. google.com Quality control involves various analytical techniques to assess the purity, clarity, and yield of the synthesized compound. google.compatsnap.com

Advanced Analytical Techniques for Characterization and Quantification

Characterization and quantification of Mildronate dihydrate are performed using a variety of advanced analytical techniques. The European Pharmacopoeia describes methods for the identification of Mildronate dihydrate using infrared spectroscopy and quantitative determination by acidimetric titration in a non-aqueous medium. libvmi.volyn.ua Numerous chromatographic methods, particularly HPLC, have been developed for the determination of meldonium in various matrices. libvmi.volyn.uaresearchgate.net

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic methods play a vital role in the characterization of Mildronate dihydrate. Infrared (IR) spectroscopy is used for identification purposes, with the infrared spectrum of the synthesized product being compared to that of a reference standard to confirm its identity. google.comlibvmi.volyn.ua Nuclear Magnetic Resonance (NMR) spectroscopy, including solid-state NMR (ssNMR), is a powerful technique for providing detailed structural information and can be used to distinguish between different hydrated forms and study structural changes during processes like dehydration. researchgate.netnih.govacs.orgnih.gov Techniques like 1H, 13C, and 15N ssNMR, often combined with magic angle spinning (MAS) and cross-polarization (CP), are employed. nih.govnih.gov

Chromatographic Separations (e.g., High-Performance Liquid Chromatography with Mass Spectrometry)

Chromatographic separation techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the quantification of Mildronate dihydrate and the determination of related substances and impurities. libvmi.volyn.uaresearchgate.netmdpi.comresearchgate.net Due to its polar nature and lack of a strong chromophore, Mildronate is not readily detected by conventional reversed-phase HPLC-UV methods without derivatization. mdpi.com Therefore, techniques like HPLC coupled with evaporative light scattering detection (ELSD) or mass spectrometry (MS), specifically UHPLC-HRMS, are employed for sensitive and accurate quantification in various matrices, including pharmaceutical formulations, biological fluids, and food products. researchgate.netmdpi.comresearchgate.netnih.gov Hydrophilic Interaction Chromatography (HILIC) is also explored as an alternative to reversed-phase chromatography for separating Mildronate and its impurities. researchgate.netresearchgate.net

Here is a summary of some analytical methods and their applications:

| Analytical Technique | Application | Notes |

| Infrared (IR) Spectroscopy | Identification of Mildronate dihydrate. google.comlibvmi.volyn.ua | European Pharmacopoeia method for identification. libvmi.volyn.ua |

| Nuclear Magnetic Resonance (NMR) | Structural characterization, distinguishing hydrated forms. researchgate.netnih.govacs.orgnih.gov | Includes ssNMR (1H, 13C, 15N CP/MAS) for solid-state analysis. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Quantification of Mildronate dihydrate and related substances. libvmi.volyn.uaresearchgate.netmdpi.comresearchgate.net | Often coupled with ELSD or MS due to lack of strong UV chromophore. researchgate.netmdpi.com |

| HPLC-ELSD | Determination of Mildronate and related substances in pharmaceutical formulations. researchgate.net | Method described for separating on a CN column with water and acetonitrile (B52724) mobile phase. researchgate.net |

| UHPLC-HRMS | Quantification of meldonium in milk and meat. nih.gov | Simple, sensitive, and fast method. nih.gov |

| Hydrophilic Interaction Chromatography (HILIC) | Separation of Mildronate and its impurities. researchgate.netresearchgate.net | Useful alternative for polar compounds. researchgate.netresearchgate.net |

Detailed research findings from a study on HPLC-ELSD for determining mildronate and related substances showed a linear range of 10.3-814.4 μg·mL-1. researchgate.net The method demonstrated good precision with RSD values of 0.41% for intra-run and 1.63% for inter-run validation. researchgate.net

Another study using UHPLC-HRMS for meldonium quantification in milk and meat established quantification limits of 10 ng/mL for milk and 25 ng/mL for chicken meat and liver extracts. nih.gov Short-term stability studies indicated that samples should be analyzed within 4 hours for meat and 12 hours for milk when stored at 20°C. nih.gov

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis, Hot-Stage Microscopy)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot-Stage Microscopy (HSM), are crucial for understanding the thermal stability and dehydration behavior of mildronate dihydrate. TGA and DSC are commonly used to detect mass changes and thermal events (like dehydration, melting, or crystallization) associated with changes in water content or polymorphic transformations. researchgate.netacs.orgnih.govrsc.orgacs.org HSM allows for visual observation of these thermal events as they occur. researchgate.netacs.orgacs.org

Studies utilizing these techniques have shown that mildronate dihydrate undergoes a dehydration process. This dehydration typically occurs in a single step, directly transforming the dihydrate into its anhydrous form. researchgate.netresearchgate.net The temperature at which dehydration occurs can be influenced by factors such as heating rate, particle size, and the surrounding atmosphere. acs.orgrsc.org TGA provides quantitative data on the mass loss corresponding to the removal of water molecules, confirming the stoichiometry of the hydrate. nih.govsciendo.com DSC thermograms reveal endothermic peaks associated with the energy absorbed during the dehydration process. acs.orgnih.govrsc.org

X-ray Diffraction Studies (Powder X-ray Diffraction, Single Crystal X-ray Diffraction)

X-ray Diffraction (XRD) is a fundamental technique for the structural characterization of crystalline materials like mildronate dihydrate. Both Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) are employed in its analysis. SCXRD is typically used to determine the precise arrangement of atoms within a single crystal, providing detailed information about the crystal structure, including the positions of water molecules and hydrogen bonding networks. nih.govacs.orgresearchgate.netsciendo.comiucr.org The crystal structure of mildronate dihydrate has been determined using SCXRD. sciendo.comiucr.org

PXRD is widely used for identifying crystalline phases, assessing batch consistency, and studying structural transformations that occur during processes like dehydration or hydration. researchgate.netnih.govresearchgate.net It is particularly valuable when single crystals are difficult to obtain, allowing for structure determination from powder data. nih.govsciendo.com PXRD studies of mildronate dihydrate and its anhydrous form have revealed similarities in their structural motifs, which helps explain the direct, single-step dehydration mechanism. researchgate.netresearchgate.net Humidity-controlled PXRD can be used to investigate the hydration and dehydration processes in situ. researchgate.net

Kinetic Parameter Determination for Solid-State Processes

The dehydration of mildronate dihydrate is a solid-state process, and kinetic studies are performed to understand the rate and mechanism of this transformation. researchgate.netresearchgate.net Determining kinetic parameters provides insights into how factors like temperature, particle size, and water vapor pressure affect the dehydration rate. Research has investigated the influence of experimental and sample factors, such as particle size and sample weight, on the dehydration kinetics of mildronate dihydrate. researchgate.netrsc.org

Various mathematical methods, including model-fitting and model-free approaches, are used to interpret experimental data obtained from techniques like TGA under isothermal or non-isothermal conditions to determine kinetic parameters such as activation energy. researchgate.netresearchgate.net Understanding the kinetics of dehydration is important for predicting the stability of the dihydrate form under different storage and processing conditions.

Potentiometric Titration and Spectrophotometric Methods

Analytical methods for the quantitative determination and identification of mildronate dihydrate include potentiometric titration and spectrophotometric techniques. The European Pharmacopoeia regulates the analysis of meldonium dihydrate, recommending acidimetric non-aqueous titration with potentiometric endpoint fixation for quantitative determination. researchgate.netresearchgate.netresearchgate.netneliti.comlibvmi.volyn.uaravimiamet.ee This method involves titrating the substance in a non-aqueous medium and using a potentiometric sensor to accurately determine the equivalence point. researchgate.netneliti.comlibvmi.volyn.uaravimiamet.ee

For identification purposes, absorption spectrophotometry in the infrared (IR) range is specified by the European Pharmacopoeia for mildronate dihydrate. researchgate.netresearchgate.netlibvmi.volyn.uaravimiamet.ee This technique provides a unique spectral fingerprint of the compound. Additionally, spectrophotometric methods have been developed for the determination of meldonium in dosage forms, often based on the formation of a colored reaction product that can be measured using UV-Visible spectrophotometry. researchgate.netlibvmi.volyn.ua For instance, a method involving the reaction of meldonium with p-chloranil in dimethylformamide has been reported, with the colored product showing an absorption maximum at a specific wavelength. researchgate.netlibvmi.volyn.ua

Q & A

Q. What are the primary metabolic pathways influenced by Mildronate dihydrate in cardiovascular research?

Mildronate dihydrate acts as a competitive inhibitor of γ-butyrobetaine hydroxylase (BBOX1), a key enzyme in carnitine biosynthesis, and organic cation transporter 2 (OCTN2), which regulates cellular carnitine uptake. This dual inhibition shifts fatty acid metabolism from mitochondrial β-oxidation to peroxisomal ω-oxidation, reducing oxygen demand in ischemic conditions . Researchers should validate these mechanisms using in vitro assays (e.g., recombinant BBOX1/OCTN2 inhibition studies) and in vivo models of ischemia-reperfusion injury.

Q. How does the dihydrate form of Mildronate affect its stability and solubility in experimental settings?

The dihydrate form enhances aqueous solubility (>40 mg/mL in water), critical for in vivo administration and in vitro dissolution studies. Stability is temperature-dependent: store at 2–8°C in desiccated conditions to prevent dehydration or polymorphic transitions. Structural characterization via X-ray diffraction (XRD) confirms hydration state and batch consistency .

Q. What analytical techniques are validated for quantifying Mildronate dihydrate in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is widely used, achieving a limit of quantification (LOQ) of 0.1 µg/mL. For trace analysis, LC-MS/MS with electrospray ionization (ESI+) provides higher specificity, particularly in plasma and tissue homogenates . Standardize protocols using reference materials from certified suppliers to minimize variability.

Q. What are the critical parameters for maintaining Mildronate dihydrate stability in long-term storage?

Store in airtight, light-resistant containers at 2–8°C with desiccants (e.g., silica gel). Monitor humidity (<30% RH) to prevent hydration/dehydration cycles. Conduct periodic stability assays via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect polymorphic changes .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in Mildronate’s reported IC₅₀ values across studies?

Variability in IC₅₀ values (e.g., 34–62 µM for BBOX1) arises from differences in assay conditions (pH, substrate concentration) and enzyme sources (recombinant vs. tissue-extracted). Standardize protocols using validated kits (e.g., human recombinant BBOX1) and include positive controls (e.g., mildronate-free assays). Perform dose-response curves with ≥6 data points to improve accuracy .

Q. How can researchers design in vivo studies to investigate Mildronate’s long-term effects on mitochondrial function?

Use rodent models of chronic ischemia (e.g., coronary artery ligation) with daily oral dosing (500–1000 mg/kg). Assess mitochondrial respiration via high-resolution respirometry (Oroboros O2k) and carnitine levels via LC-MS. Include a washout period to distinguish acute vs. chronic effects .

Q. What strategies mitigate batch-to-batch variability in Mildronate’s polymorphic forms during preclinical studies?

Characterize each batch using XRD and Raman spectroscopy to confirm the dihydrate structure (monoclinic P2₁/c space group). Use excipients like mannitol to stabilize the hydrate form during lyophilization. Validate pharmacokinetic consistency across batches in pilot studies .

Q. How do Mildronate’s off-target effects on OCTN2 transporters influence experimental outcomes in neurological models?

OCTN2 inhibition (EC₅₀ = 21 µM) alters carnitine-dependent processes in neurons, potentially confounding neuroprotection studies. Use co-administration of L-carnitine (1–5 mM) to isolate BBOX1-specific effects. Alternatively, employ OCTN2-knockout models to eliminate transporter-related variables .

Q. What computational approaches model Mildronate’s interaction with BBOX1 at molecular levels?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to BBOX1’s active site (PDB ID: 3O1J). Validate predictions with mutagenesis studies (e.g., alanine scanning of residues His360 and Asp356) .

Q. What validated protocols exist for assessing Mildronate’s tissue distribution in rodent models?

Administer a single dose (50 mg/kg IV) and collect tissues (heart, brain, liver) at 0.5–24 h post-dose. Homogenize tissues in PBS, extract with acetonitrile, and quantify via LC-MS/MS. Normalize data to tissue weight and plasma AUC for comparative analysis .

Data Contradiction Analysis

- Conflicting IC₅₀ Values : Address by harmonizing assay parameters (e.g., pH 7.4, 37°C) and enzyme purity .

- Polymorphic Instability : Use XRD to confirm crystal structure before initiating experiments .

- Species-Specific Responses : Cross-validate findings in human cell lines (e.g., H9c2 cardiomyocytes) and rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.